molecular formula C17H12N2O3 B3919604 (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE

(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B3919604
M. Wt: 292.29 g/mol
InChI Key: CMMBAPNNFHHQLX-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE typically involves the condensation of 1H-1,3-benzimidazole with 1,3-benzodioxole-5-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its benzimidazole moiety is known to interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzimidazole: A parent compound with a simpler structure, known for its broad-spectrum biological activities.

    1,3-Benzodioxole: Another parent compound that serves as a building block for various bioactive molecules.

    (E)-1-(1H-1,3-Benzimidazol-1-yl)-2-phenylethene: A structurally similar compound with a phenyl group instead of the benzodioxole moiety.

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE is unique due to the presence of both benzimidazole and benzodioxole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17(19-10-18-13-3-1-2-4-14(13)19)8-6-12-5-7-15-16(9-12)22-11-21-15/h1-10H,11H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMBAPNNFHHQLX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 2
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 3
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 5
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 6
(E)-1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-ONE

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